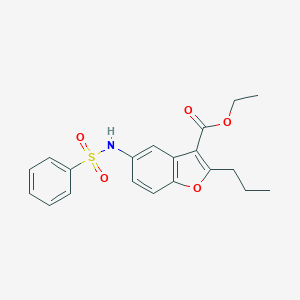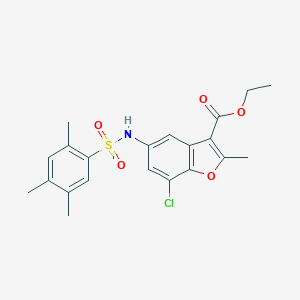![molecular formula C25H22N2O4S B281334 N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B281334.png)
N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a naphthalene core, a hydroxyaniline group, and a trimethylbenzenesulfonamide moiety. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the naphthalene core and the hydroxyaniline group. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the use of sulfur or nitrogen nucleophiles to functionalize the naphthalene core .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process requires careful optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the progress of the reaction and verify the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyaniline and sulfonamide moieties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyaniline group may result in the formation of quinone derivatives, while reduction can lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antioxidant activities . In medicine, it is investigated for its potential therapeutic effects against various diseases, including cancer and infectious diseases .
Mecanismo De Acción
The mechanism of action of N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as quinoline derivatives and substituted quinoxalines. These compounds share some structural similarities but differ in their specific functional groups and chemical properties.
List of Similar Compounds:- Quinoline derivatives
- Substituted quinoxalines
- N-methyl-4-hydroxy-3-(2’,3’-epoxyisobutyl)-2-quinoline
- Candicine
Propiedades
Fórmula molecular |
C25H22N2O4S |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
(NZ)-N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-15-12-16(2)25(17(3)13-15)32(30,31)27-22-14-23(26-18-8-10-19(28)11-9-18)24(29)21-7-5-4-6-20(21)22/h4-14,26,28H,1-3H3/b27-22- |
Clave InChI |
GEVFFJYEEPSENG-QYQHSDTDSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)O)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
![N-[(1Z)-3-BENZENESULFONAMIDO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B281253.png)
![METHYL 2-TERT-BUTYL-5-(NAPHTHALENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)
![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B281266.png)

![2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281269.png)
![BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B281270.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
